4-Fluoropiperidine-1-carbonyl chloride
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Overview
Description
4-Fluoropiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 2010981-81-2 . It has a molecular weight of 165.59 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClFNO/c7-6(10)9-3-1-5(8)2-4-9/h5H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s important to note that carbonyl compounds like this one are known to undergo a variety of reactions. For example, they can react with water in the presence of an acid or a base to form hydrates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.59 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as 4-Fluoropiperidine-1-carbonyl chloride, are pivotal in organic synthesis, especially in the introduction of fluorine atoms or fluorinated groups into organic molecules. The presence of fluorine can significantly alter the physical, chemical, and biological properties of organic compounds, making fluorinated derivatives highly valuable in drug design and agrochemical development. One example is the utilization of fluoroalkylsulfonyl chlorides in atom transfer radical addition (ATRA) reactions, highlighted by Tang and Dolbier (2015), where these reagents serve as sources of fluorinated radicals to add fluoroalkyl groups to unsaturated carbonyl compounds under photochemical conditions, yielding α-chloro-β-fluoroalkylcarbonyl products with excellent diversity and yield (Tang & Dolbier, 2015).
Material Science and Sensing Applications
In material science, the synthesis of nitrogen-fluorine co-doped carbon nanodots using fluorinated precursors demonstrates the application of fluorinated molecules in developing fluorescent probes for detecting ions in aqueous media. Nie et al. (2020) synthesized nitrogen-fluorine co-doped carbon nanodots (N,F-CDs) for the selective detection of hypochlorite ions, showcasing the role of fluorinated compounds in enhancing the sensitivity and selectivity of fluorescent sensors (Nie et al., 2020).
Pharmaceutical Research
In pharmaceutical research, the introduction of fluorine atoms or fluorinated moieties into bioactive molecules can significantly affect their pharmacokinetic and pharmacodynamic profiles. For instance, the activation of hydroxyl groups on polymeric carriers using fosyl chloride, a fluorinated sulfonyl chloride, for the covalent attachment of biologicals to solid supports, as reported by Chang et al. (1992), illustrates the utility of fluorinated reagents in drug delivery system development (Chang et al., 1992).
Mechanism of Action
Target of Action
Fluorinated compounds like 4-fluoropiperidine-1-carbonyl chloride are commonly used in drug discovery efforts due to their unique properties and effects .
Mode of Action
It is known that the introduction of fluorine atoms into molecules can lead to more rigid structures, which enable the stabilization of well-defined conformations .
Pharmacokinetics
The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Result of Action
The high c-f bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pka .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, in aqueous solution, the equatorial conformer of 4-fluoropiperidinium salt, a related compound, was observed to be dominant .
Properties
IUPAC Name |
4-fluoropiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c7-6(10)9-3-1-5(8)2-4-9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCWANXUYUKQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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